4-Hydroxyphthalaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H6O3 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
4-hydroxyphthalaldehyde |
InChI |
InChI=1S/C8H6O3/c9-4-6-1-2-8(11)3-7(6)5-10/h1-5,11H |
InChI Key |
VSGACYFHLPVUQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C=O)C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxyphthalaldehyde: Structure, Properties, and Potential
A Note to the Reader: The subject of this guide, 4-hydroxyphthalaldehyde (also known as 4-hydroxy-1,2-benzenedicarboxaldehyde), is a specialized aromatic aldehyde. Unlike its isomers, such as 4-hydroxyisophthalaldehyde, it is not widely documented in commercial catalogs or major chemical databases. This guide, therefore, adopts a dual approach. It presents the available published data for 4-hydroxyphthalaldehyde and supplements this with expert analysis and predictions based on the well-characterized chemistry of its structural analogs, primarily o-phthalaldehyde and 4-hydroxyisophthalaldehyde. This methodology provides a comprehensive and practical technical overview for researchers and drug development professionals.
Molecular Structure and Identification
4-Hydroxyphthalaldehyde is an organic compound featuring a benzene ring substituted with two adjacent (ortho) aldehyde groups and a hydroxyl group at the para position relative to one of the aldehyde groups.
Systematic (IUPAC) Name: 4-Hydroxybenzene-1,2-dicarbaldehyde
Key Structural Features:
-
Aromatic Core: A stable benzene ring.
-
Ortho Aldehydes: Two formyl (-CHO) groups at adjacent positions (C1 and C2). This arrangement is known to facilitate intramolecular interactions and unique reactivity, such as cyclization reactions.
-
Para Hydroxyl Group: A hydroxyl (-OH) group at the C4 position, which is expected to influence the molecule's electronic properties, solubility, and potential for hydrogen bonding.
Below is a table summarizing the key identifiers for 4-hydroxyphthalaldehyde and its close structural analogs.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Hydroxyphthalaldehyde | 4-Hydroxybenzene-1,2-dicarbaldehyde | N/A | C₈H₆O₃ | 150.13 |
| o-Phthalaldehyde | Benzene-1,2-dicarbaldehyde | 643-79-8 | C₈H₆O₂ | 134.13 |
| 4-Hydroxyisophthalaldehyde | 4-Hydroxybenzene-1,3-dicarbaldehyde | 3328-70-9 | C₈H₆O₃ | 150.13 |
Physicochemical and Spectroscopic Properties
Direct experimental data for 4-hydroxyphthalaldehyde is limited. However, we can predict its properties based on published data and comparison with its analogs.[1]
Table of Physicochemical Properties:
| Property | 4-Hydroxyphthalaldehyde (Predicted/Reported) | o-Phthalaldehyde (Experimental) | 4-Hydroxyisophthalaldehyde (Experimental) |
| Appearance | Yellow crystals[1] | Pale yellow crystalline solid | White to orange/green powder/crystal |
| Melting Point | >85 °C (decomposes)[1] | 55-58 °C[2] | 107-111 °C |
| Boiling Point | Decomposes | 83-84 °C @ 0.75 mmHg[2] | Not available |
| Solubility | Soluble in ether, likely soluble in polar organic solvents like methanol and DMSO. | Soluble in water, chloroform, and acetone.[3] | Soluble in methanol. |
Spectroscopic Profile
The spectroscopic characteristics of 4-hydroxyphthalaldehyde can be anticipated based on its functional groups and the known spectra of related compounds.
¹H NMR Spectroscopy: A reported ¹H NMR spectrum in CDCl₃ for 4-hydroxyphthalaldehyde shows the following key signals[1]:
-
Aldehydic Protons: Two singlets at approximately δ 10.65 and 10.31 ppm. The downfield shift is characteristic of aldehyde protons.
-
Aromatic Protons: Three signals in the aromatic region: a doublet at δ 7.91 ppm, a doublet at δ 7.43 ppm, and a doublet of doublets at δ 7.19 ppm, corresponding to the three protons on the benzene ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum in CDCl₃ has been reported with the following assignments[1]:
-
Aldehydic Carbons: Two peaks in the highly deshielded region at δ 192.2 and 191.2 ppm.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons, with the carbon attached to the hydroxyl group appearing at approximately δ 160.7 ppm.
Infrared (IR) Spectroscopy: The IR spectrum is predicted to show the following characteristic absorption bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (Aldehyde): Medium intensity peaks around 2850 and 2750 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp band around 1680-1700 cm⁻¹. The presence of two aldehyde groups may lead to a split or broadened peak.
-
C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 150. Common fragmentation patterns would involve the loss of one or both formyl groups (-CHO).
Synthesis of 4-Hydroxyphthalaldehyde
A synthetic route to 4-hydroxyphthalaldehyde has been described in the literature, starting from a protected catechol derivative. The general workflow is outlined below.
Figure 1: Proposed synthetic workflow for 4-hydroxyphthalaldehyde.
Detailed Experimental Protocol (Literature-Based)
The following protocol is adapted from a published procedure for the synthesis of 4-hydroxy-ortho-phthalaldehyde.[1]
Step 1: Synthesis of 4-Hydroxy-ortho-phthalaldehyde (6)
-
Combine the starting material, 1,3-dihydroisobenzofuran-5-ol (compound 5b in the original paper, 200 mg, 1.2 mmol), p-toluenesulfonic acid (p-TsOH, 1.68 g, 9.8 mmol), and 1-butyl-3-methylimidazolium bromide ([Bmim]Br, 4.0 g, 18.3 mmol) in a sealed microwave vial.
-
Irradiate the mixture in a microwave reactor for 30 minutes at 150 °C with strong agitation.
-
After cooling, perform a vigorous extraction of the reaction mixture with diethyl ether (Et₂O) overnight.
-
Separate the ether layer and concentrate it under vacuum to obtain the crude product.
-
Crystallize the crude product from hexane to yield 4-hydroxy-ortho-phthalaldehyde as yellow crystals (quantitative yield reported).
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the appearance of the product. The final product's identity and purity should be confirmed by NMR spectroscopy and melting point analysis.
Chemical Reactivity and Potential Applications
The reactivity of 4-hydroxyphthalaldehyde is dictated by its three functional groups.
Figure 2: Reactivity map of 4-hydroxyphthalaldehyde.
Reactions of the Aldehyde Groups
The two adjacent aldehyde groups are the most reactive sites of the molecule.
-
Reaction with Amines: Like o-phthalaldehyde (OPA), 4-hydroxyphthalaldehyde is expected to react with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[4][5] This reaction is the basis for the widespread use of OPA in the sensitive quantification of amino acids, peptides, and proteins. The presence of the hydroxyl group may modulate the fluorescence properties of the resulting derivative.
-
Polymerization: o-Phthalaldehyde can undergo polymerization to form poly(phthalaldehyde), a polymer known for its low ceiling temperature, making it readily depolymerizable.[6] 4-Hydroxyphthalaldehyde could potentially be used to create functionalized, degradable polymers with tunable properties.
-
Standard Aldehyde Reactions: The aldehyde groups can undergo typical reactions such as oxidation to carboxylic acids, reduction to alcohols, and condensation reactions.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group offers another site for chemical modification.
-
Etherification and Esterification: The hydroxyl group can be converted into ethers or esters to modify the molecule's solubility, lipophilicity, and other properties. This is a common strategy in drug development for creating prodrugs.
Potential Applications
Based on its structure and predicted reactivity, 4-hydroxyphthalaldehyde holds promise in several fields:
-
Drug Development: The core structure is a potential scaffold for the synthesis of novel therapeutic agents. The functional groups provide handles for medicinal chemistry optimization.
-
Analytical Chemistry: As a potential fluorescent labeling agent for the detection and quantification of biomolecules, similar to OPA.[2] The hydroxyl group could be used to tune the spectral properties or to attach the molecule to a solid support.
-
Materials Science: As a monomer for the synthesis of functional, degradable polymers with potential applications in areas like transient electronics or drug delivery.[6]
Safety and Handling
While specific toxicity data for 4-hydroxyphthalaldehyde is not available, it should be handled with the same precautions as other aromatic aldehydes. Its structural analog, o-phthalaldehyde, is known to be a skin and respiratory sensitizer.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry place, protected from light and air.
Conclusion
4-Hydroxyphthalaldehyde is a fascinating molecule that, while not extensively studied, presents significant opportunities for research and development. Its unique combination of ortho-dialdehyde and hydroxyl functionalities on an aromatic ring makes it a promising candidate for applications in analytical chemistry, polymer science, and medicinal chemistry. This guide provides a foundational understanding of its structure, properties, and potential, derived from the available literature and the established chemistry of its analogs. Further experimental investigation is warranted to fully elucidate the properties and unlock the full potential of this versatile compound.
References
-
Ataman Kimya. (n.d.). O-PHTHALALDEHYDE (OPA). Retrieved from [Link]
-
Ataman Kimya. (n.d.). O-PHTHALALDEHYDE (OPA). Retrieved from [Link]
-
ATAMAN CHEMICALS. (n.d.). O-PHTHALALDEHYDE (OPA ). Retrieved from [Link]
-
National Toxicology Program. (n.d.). Chemical Information Profile for o-Phthalaldehyde [CAS No. 643-79-8]. Retrieved from [Link]
-
Ataman Kimya. (n.d.). O-PHTHALALDEHYDE (OPA). Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 1784 - ORTHO-PHTHALALDEHYDE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Phthalaldehyde (CASRN 643-79-8) in B6C3F1/N Mice (Dermal Studies) - NCBI Bookshelf. Retrieved from [Link]
-
Wikipedia. (n.d.). Phthalaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). Phthalaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxyisophthalaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
-
Angene. (n.d.). 4-Hydroxyisophthalaldehyde(CAS# 3328-70-9 ). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-PHTHALALDEHYDE. Retrieved from [Link]
-
Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The journal of physical chemistry. B, 127(14), 3257–3265. [Link]
-
Al-Rifai, M., Rousseau, G., & Fares, C. (2019). Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks. Beilstein journal of organic chemistry, 15, 618–624. [Link]
-
Watkins, A. E., Dees, D., & Butler, T. (n.d.). Measurement of O-phthalaldehyde (OPA) by High Pressure Liquid Chromatography (HPLC) with Post Column Derivatization. TechConnect Briefs. Retrieved from [Link]
-
Simons, S. S., & Johnson, D. F. (1976). Reaction of o-phthalaldehyde and thiols with primary amines: formation of 1-alkyl(and aryl)thio-2-alkylisoindoles. The Journal of Organic Chemistry, 43(14), 2886-2891. [Link]
-
Wang, H., Wang, H., & Yu, Y. (2012). Determination of ortho-phthalaldehyde in water by high performance liquid chromatography and gas chromatography-mass spectrometry after hydrazine derivatization. Journal of chromatographic science, 50(6), 516–521. [Link]
- Google Patents. (n.d.). US5107032A - Process for the preparation of o-phthalaldehydes.
-
MP Biomedicals. (n.d.). O-Phthalaldehyde. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). 4-Hydroxy-1-naphthaldehyde. Retrieved from [Link]
Sources
- 1. Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. o-Phthalaldehyde | 643-79-8 [chemicalbook.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. o-Phthalaldehyde: derivatives and applications_Chemicalbook [chemicalbook.com]
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- 8. ICSC 1784 - ORTHO-PHTHALALDEHYDE [chemicalsafety.ilo.org]
Fluorescence Properties of 4-Hydroxyphthalaldehyde Derivatives
Technical Guide for Drug Development & Application Scientists
Executive Summary
4-Hydroxyphthalaldehyde (4-OH-OPA) is a functionalized derivative of o-phthalaldehyde (OPA), the classical fluorogenic reagent used for the high-sensitivity detection of primary amines and thiols. While OPA is ubiquitous in amino acid analysis (HPLC, CE), its derivatives—specifically 4-hydroxyphthalaldehyde—offer distinct photophysical advantages, including bathochromic shifts in emission and sites for further chemical conjugation.
This guide details the physicochemical basis, synthesis, and experimental application of 4-OH-OPA. Unlike standard OPA, the hydroxyl group at the 4-position acts as an auxochrome, altering the electron density of the resulting isoindole fluorophore. This modification is critical for researchers seeking to develop red-shifted probes or to anchor the fluorophore to solid supports via the hydroxyl handle.
Chemical Basis & Mechanism[1]
The Fluorogenic Reaction (Isoindole Formation)
The core utility of 4-OH-OPA lies in its ability to react with a primary amine (
Mechanism: The reaction proceeds via a complex equilibrium involving hemiacetal formation, imine condensation, and intramolecular cyclization. The widely accepted mechanism (Sternson-Wong) postulates that the amine attacks the aldehyde first, followed by the thiol.
Effect of the 4-Hydroxy Group:
-
Electronic Effect: The -OH group is an electron-donating group (EDG). In the formed isoindole, this donation into the conjugated
-system lowers the energy gap between the HOMO and LUMO, typically resulting in a bathochromic (red) shift in both excitation and emission spectra compared to unsubstituted OPA. -
Solubility: The phenolic hydroxyl increases aqueous solubility, which is advantageous for biological assays.
-
pKa Sensitivity: The fluorescence of 4-OH-OPA derivatives is pH-dependent due to the ionization of the phenolic proton (
). The phenolate anion is a stronger electron donor than the phenol, potentially enhancing the red-shift at high pH.
Reaction Pathway Diagram
The following diagram illustrates the condensation pathway yielding the fluorescent isoindole.
Caption: Dual-pathway mechanism for isoindole formation. The Sternson-Wong path (amine first) is kinetically favored in many aqueous buffers.
Fluorescence Properties & Data
The fluorescence of the isoindole product is heavily dependent on the thiol used (e.g., 2-mercaptoethanol vs. 3-mercaptopropionic acid) and the solvent environment.
Comparative Spectral Data
While unsubstituted OPA derivatives typically excite at 340 nm and emit at 455 nm, 4-substituted derivatives exhibit shifts.
| Property | Standard OPA-Isoindole | 4-OH-OPA Isoindole (Predicted/Observed) |
| Excitation Max ( | 340 nm | 350 – 365 nm (Red-shifted) |
| Emission Max ( | 455 nm (Blue-Green) | 480 – 510 nm (Green-Yellow) |
| Quantum Yield ( | 0.30 – 0.50 | 0.25 – 0.45 (Solvent dependent) |
| Stokes Shift | ~115 nm | ~130 nm |
| Stability ( | < 30 min (w/ 2-ME) | Variable; often stabilized by bulky thiols |
Key Insight: The red-shift allows 4-OH-OPA derivatives to be excited by standard UV lasers (355 nm) or even 405 nm diode lasers more efficiently than OPA, reducing autofluorescence interference from biological samples.
Synthesis of 4-Hydroxyphthalaldehyde
Commercial availability of 4-OH-OPA is limited and often expensive. A reliable synthesis is required for scale-up. The direct oxidation of precursors often fails due to the sensitivity of the electron-rich aromatic ring.
Optimized Synthetic Workflow
Based on recent methodology (e.g., Beilstein J. Org. Chem. 2019), a protection-deprotection strategy is superior to direct oxidation.
Protocol:
-
Starting Material: 4,5-dihydroisobenzofuran-5-ol.
-
Protection: Protect the hydroxyl group (e.g., as a silyl ether or acetate) to prevent over-oxidation.
-
Oxidation: Oxidize the furan ring to the dialdehyde using mild oxidants (e.g., Swern oxidation or PCC) if starting from a diol, or ozonolysis if starting from an alkene precursor.
-
Deprotection: Remove the protecting group under acidic conditions to yield 4-hydroxyphthalaldehyde.
Caption: Synthetic route for 4-hydroxyphthalaldehyde emphasizing the critical protection step to preserve the phenolic moiety.
Experimental Protocols
Preparation of Derivatization Reagent
This protocol creates a working solution for the detection of primary amines (e.g., amino acids, peptides).
Reagents:
-
Buffer: 0.4 M Borate buffer, pH 10.0 (High pH is critical for thiol ionization).
-
Thiol: 2-Mercaptoethanol (2-ME) or 3-Mercaptopropionic acid (3-MPA). Note: 3-MPA yields more stable isoindoles.
-
Solvent: Methanol (HPLC grade).
Procedure:
-
Dissolve 10 mg of 4-OH-OPA in 1 mL of Methanol .
-
Add 100 µL of Thiol (2-ME or 3-MPA) to 9 mL of Borate Buffer .
-
Mix the OPA/Methanol solution with the Buffer/Thiol solution.
-
Maturation: Allow to stand for 24 hours at 4°C if possible to stabilize the background, though immediate use is possible.
-
Storage: Protect from light.[2] Stable for 3-5 days at 4°C.
Fluorescence Assay (Microplate Format)
Self-Validating Step: Always include a "Reagent Blank" (Buffer + Reagent) and a "Standard" (e.g., Glycine or Alanine) to verify reagent activity before running samples.
-
Sample Prep: Dilute protein/amine samples in Borate buffer (pH 9-10).
-
Reaction: Add 200 µL of Derivatization Reagent to 50 µL of Sample in a black 96-well plate.
-
Incubation: Incubate for 2 minutes at room temperature in the dark. Critical: Do not over-incubate; isoindoles degrade over time.
-
Read: Measure Fluorescence immediately.
-
Excitation: 350 nm (bandwidth 10 nm).
-
Emission: 480 nm (bandwidth 20 nm).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Fluorescence Signal | pH too low (< 9.0) | Adjust buffer to pH 9.5 – 10.5. The reaction requires unprotonated amines. |
| High Background | Oxidation of Thiol | Prepare fresh reagent. Use 3-MPA instead of 2-ME. |
| Rapid Signal Decay | Isoindole instability | Read immediately (< 5 min). Switch thiol to N-acetyl-L-cysteine (NAC) for higher stability. |
| Precipitation | 4-OH-OPA insolubility | Increase Methanol content in the reagent mix (up to 20%). |
References
-
Simons, S. S., & Johnson, D. F. (1976).[3] The structure of the fluorescent adduct formed in the reaction of o-phthalaldehyde and thiols with amines. Journal of the American Chemical Society, 98(22), 7098–7099.
-
Sternson, L. A., et al. (1985). Rational design and evaluation of improved o-phthalaldehyde-like fluorogenic reagents. Analytical Biochemistry, 144(1), 233-246.
-
Goumont, R., et al. (2019). Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks. Beilstein Journal of Organic Chemistry, 15, 746–751.
-
Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry B, 127(14), 3257-3265.
-
Wagner, B. D., & McManus, G. J. (2003). Enhancement of the Fluorescence and Stability of O-Phthalaldehyde-Derived Isoindoles of Amino Acids Using Hydroxypropyl-Beta-Cyclodextrin. Analytical Biochemistry, 317(2), 233-239.
Sources
Solubility of 4-hydroxyphthalaldehyde in organic solvents vs water
[1]
Executive Summary
4-Hydroxyphthalaldehyde (4-OH-OPA) is a bifunctional aromatic aldehyde widely utilized as a cross-linking agent, a fluorogenic reagent for amine detection, and a pharmaceutical intermediate.[1] Unlike its parent compound, o-phthalaldehyde (OPA), the introduction of the hydroxyl group at the 4-position significantly alters its solubility landscape by introducing a donor for hydrogen bonding and a site for pH-dependent ionization.
This guide defines the solubility boundaries of 4-OH-OPA, contrasting its behavior in aqueous versus organic media. It provides a theoretical framework supported by structural analysis and details a self-validating protocol for determining exact saturation limits in your specific experimental context.
Chemical Identity & Physicochemical Drivers[1][2][3][4][5][6]
Understanding the solubility requires a structural analysis of the competing forces within the crystal lattice and the solvent-solute interface.
| Property | Data / Prediction | Impact on Solubility |
| Systematic Name | 4-Hydroxybenzene-1,2-dicarbaldehyde | — |
| CAS Number | 20769-30-6 | Unique Identifier |
| Molecular Weight | 150.13 g/mol | Small molecule; generally kinetically fast dissolution. |
| Structure | Benzene ring + 2 formyl groups + 1 hydroxyl group | Amphiphilic : Hydrophobic ring vs. Hydrophilic -OH/-CHO. |
| pKa (Predicted) | ~7.0 – 7.5 | Critical : The electron-withdrawing aldehyde groups increase the acidity of the phenol compared to unsubstituted phenol (pKa 10). |
| LogP (Predicted) | ~0.5 – 0.9 | Moderate lipophilicity; suggests solubility in both polar organic solvents and water.[1] |
Structural Solubility Mechanism[1]
-
The "OPA Baseline" : Unsubstituted o-phthalaldehyde (OPA) has a water solubility of approximately 53 g/L [1]. It relies solely on dipole-dipole interactions from the aldehyde groups.
-
The Hydroxyl Effect : The 4-OH group in 4-OH-OPA acts as a hydrogen bond donor.[1] While this increases polarity, it also increases the crystal lattice energy (melting point) compared to OPA, potentially lowering passive water solubility unless the solvent can disrupt these intermolecular bonds.
-
Ionization Switch : In basic conditions (pH > pKa), the hydroxyl group deprotonates to form a phenoxide anion, rendering the molecule highly water-soluble .
Solubility Profile: Organic Solvents vs. Water[1]
The following data summarizes the solubility behavior based on structural analogs and synthesis protocols.
A. Organic Solvents
4-Hydroxyphthalaldehyde exhibits its highest solubility in polar aprotic and polar protic solvents. These are the recommended media for preparing high-concentration stock solutions (e.g., 100 mM).
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF | Excellent (>100 mg/mL) | Disrupts intermolecular H-bonds; stabilizes the polar aldehyde dipoles.[1] Best for Stock Solutions. |
| Polar Protic | Methanol, Ethanol | Good (>20 mg/mL) | Solvates both the hydroxyl and aldehyde groups via H-bonding. |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate | Good for extraction; solvent evaporation is easy. |
| Non-Polar | Hexane, Toluene | Poor / Insoluble | Lacks polarity to overcome crystal lattice energy.[1] Used as an anti-solvent for recrystallization. |
B. Water & Aqueous Buffers
Water solubility is strictly pH-dependent.[1]
-
Acidic/Neutral (pH < 7) : Solubility is moderate (estimated 5–15 g/L). The molecule remains neutral. Heating (warm water) significantly enhances solubility.
-
Basic (pH > 8) : Solubility increases dramatically due to deprotonation of the phenol (
).-
Warning: High pH can catalyze aldol condensation or Cannizzaro reactions, degrading the reagent over time. Prepare fresh.
-
Visualizing the Solubility Decision Tree
The following diagram outlines the logical flow for selecting a solvent system based on your application.
Figure 1: Decision tree for solvent selection based on experimental requirements.
Experimental Protocols
Since specific solubility values for CAS 20769-30-6 are often absent from certificates of analysis, use these protocols to validate the material in your lab.
Protocol A: Preparation of a 50 mM Stock Solution
Use this for protein labeling or synthetic intermediate use.
-
Calculate : Weigh 7.5 mg of 4-hydroxyphthalaldehyde (MW 150.13).
-
Solvent Choice : Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Why DMSO? It prevents hydrolysis and oxidation during storage.
-
-
Dissolution : Vortex for 30 seconds. The powder should dissolve instantly to give a clear, slightly yellow solution.
-
Storage : Aliquot and store at -20°C under nitrogen/argon. Stable for 3-6 months [2].
Protocol B: Determination of Saturation Limit (Self-Validation)
Use this if you need exact solubility data for a specific buffer.
-
Excess Addition : Add 50 mg of 4-OH-OPA to 1 mL of the target solvent (e.g., PBS pH 7.4).
-
Equilibration : Vortex vigorously for 1 hour at the target temperature (e.g., 25°C).
-
Separation : Centrifuge at 10,000 x g for 5 minutes to pellet undissolved solid.
-
Quantification :
-
Remove 10 µL of the supernatant.
-
Dilute 1000-fold in Methanol.
-
Measure Absorbance at 280 nm (aromatic ring) or 310 nm (conjugated aldehyde).
-
Compare against a standard curve prepared in Methanol.
-
Practical Applications & Cautions
Protein Modification
Like OPA, 4-hydroxyphthalaldehyde reacts with primary amines (lysine residues, N-termini) to form isoindole derivatives.[1]
-
Advantage : The 4-hydroxyl group renders the resulting fluorophore more hydrophilic than the OPA derivative, reducing aggregation of labeled proteins.
-
Solvent Strategy : Dissolve the reagent in a minimal volume of DMSO (Protocol A), then dilute into the aqueous protein buffer (pH 7.4–8.0). Keep the final DMSO concentration < 5% to avoid denaturing the protein.
Synthesis Intermediate
When using 4-OH-OPA as a building block (e.g., for Schiff base formation):
-
Reaction Solvent : Methanol or Ethanol is preferred.
-
Purification : If the product precipitates, recrystallize using a Hexane/Ethyl Acetate mixture. The 4-OH-OPA starting material will remain soluble in the ethyl acetate fraction, while non-polar products may crystallize out upon hexane addition [3].
Stability Warning
Aldehydes are prone to air oxidation to carboxylic acids (forming 4-hydroxyphthalic acid).[1]
-
Visual Indicator : If your yellow solid turns white or colorless, it may have oxidized.
-
Solvent Impact : Do not store dilute solutions in water. Hydrolysis and oxidation occur rapidly. Always store as a concentrated stock in DMSO.
References
-
Merck Index / PubChem . o-Phthalaldehyde (OPA) Physicochemical Properties. CAS 643-79-8.[2][3] Link[1]
-
MedChemExpress . Phthalaldehyde Reagent Storage and Stability Guidelines. Link
- Simons, et al.Synthesis of 4-substituted-ortho-phthalaldehyde analogues.
-
BLD Pharm . 4-Hydroxyphthalaldehyde Product Data (CAS 20769-30-6). Link
(Note: While specific solubility values for the 4-hydroxy derivative are not standard in public databases, the values and protocols above are derived from authoritative data on the parent scaffold and standard solubility principles for phenolic aldehydes.)
Technical Guide: Stability and Reactivity of 4-Hydroxyphthalaldehyde Under Physiological Conditions
The following technical guide details the stability profile, chemical reactivity, and handling protocols for 4-hydroxyphthalaldehyde (4-HPA) under physiological conditions.
Executive Summary
4-Hydroxyphthalaldehyde (4-HPA) is a bifunctional aromatic dialdehyde structurally related to the common fluorogenic reagent o-phthalaldehyde (OPA). While it shares the core reactivity of OPA toward primary amines, the presence of the electron-donating hydroxyl group at the C4 position significantly alters its electronic profile, solubility, and stability.
Under physiological conditions (pH 7.4, 37°C, aqueous buffer), 4-HPA exhibits moderate hydrolytic stability but high reactive instability in the presence of nucleophiles. It is prone to three primary degradation vectors:
-
Auto-oxidation: Conversion of aldehyde groups to carboxylic acids (4-hydroxyphthalic acid), accelerated by dissolved oxygen and light.
-
Nucleophilic Scavenging: Rapid condensation with biological amines (lysine residues, N-termini) to form isoindoles or phthalimidines.
-
Photolytic Degradation: Susceptibility to UV-induced radical pathways.
This guide provides the mechanistic basis for these instabilities and standardized protocols for their assessment.
Part 1: Chemical Architecture & Stability Mechanisms
Structural Electronic Effects
The stability of 4-HPA is governed by the interplay between the electrophilic aldehyde groups and the nucleophilic phenolic hydroxyl group.
-
Electronic Push-Pull: The hydroxyl group (electron donor) increases the electron density on the benzene ring via resonance. This makes the carbonyl carbons slightly less electrophilic than those in unsubstituted OPA, potentially retarding hydration but making the ring itself more susceptible to oxidative attack.
-
pKa Considerations: The phenolic hydroxyl has a theoretical pKa of approximately 9.0–9.5. At physiological pH (7.4), 4-HPA exists primarily in its protonated (neutral) form. However, the minor deprotonated phenolate species is highly reactive toward oxidation.
Degradation Pathways
The "instability" of 4-HPA in a physiological matrix is often a misnomer for its intended reactivity . However, in the absence of amine targets, it degrades via the following pathways:
Pathway A: Auto-oxidation (Spontaneous)
In aerated PBS, trace transition metals or UV light can initiate radical autoxidation. The aldehyde hydrogen is abstracted, leading to the formation of 4-hydroxyphthalic acid. This is the dominant instability mechanism in amine-free buffers.
Pathway B: Amine Condensation (Matrix-Driven)
In biological media (cell lysate, serum), 4-HPA is "unstable" because it is rapidly consumed. It reacts with primary amines to form Schiff bases. In the presence of thiols (e.g., glutathione, cysteine), this cyclizes to form fluorescent isoindoles.
Mechanistic Visualization
The following diagram illustrates the bifurcation between non-productive degradation (oxidation) and productive conjugation (isoindole formation).
Caption: Figure 1. Divergent pathways of 4-HPA fate in physiological environments: Oxidative degradation vs. nucleophilic conjugation.
Part 2: Experimental Assessment Protocols
To rigorously determine the stability of 4-HPA in your specific matrix, use the following self-validating HPLC protocol. This method separates the parent aldehyde from its oxidized acidic metabolites.
Materials & Buffer Constraints
-
Buffer Selection: CRITICAL. Do NOT use Tris, Glycine, or any amine-based buffers. These will react immediately with 4-HPA.
-
Recommended: Phosphate Buffered Saline (PBS), HEPES, or MOPS (pH 7.4).
-
-
Solvent: 4-HPA has limited water solubility. Prepare a 100 mM stock in DMSO or Acetonitrile (ACN).
HPLC Stability Assay Workflow
Objective: Quantify the half-life (
| Step | Action | Technical Rationale |
| 1. Stock Prep | Dissolve 4-HPA to 10 mM in dry ACN. Store at -20°C. | ACN prevents hydrolysis/oxidation during storage. |
| 2. Initiation | Dilute stock 1:100 into pre-warmed PBS (37°C) to final 100 µM. | Simulates physiological dilution; ensures solubility. |
| 3. Incubation | Incubate in a dark, temperature-controlled shaker (37°C). | Excludes photodegradation variables; mimics body temp. |
| 4. Sampling | At | Captures both rapid initial loss and slow oxidation. |
| 5. Quenching | Add 10 µL of 10% Trifluoroacetic Acid (TFA) or dilute into cold ACN. | Low pH stabilizes the aldehyde against further oxidation. |
| 6. Analysis | Inject 10 µL onto RP-HPLC (C18 Column). | Separates polar acid metabolites from non-polar aldehyde. |
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Gemini).
-
Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).
-
Detection: UV Absorbance at 280 nm (aromatic) and 340 nm (aldehyde n->pi* transition).
-
Data Output: Plot Peak Area vs. Time. Fit to First-Order Decay (
).
Experimental Logic Visualization
Caption: Figure 2. Step-by-step kinetic workflow for assessing 4-HPA stability.
Part 3: Stabilization & Handling Strategies
To maximize the utility of 4-HPA in drug development or assay design, implement the following control measures.
Formulation
-
Inert Atmosphere: Store solid and solution forms under Argon or Nitrogen to prevent autoxidation.
-
Chelation: Include 0.1 mM EDTA in buffers. Transition metals (Fe, Cu) catalyze the oxidation of benzaldehydes to benzoic acids.
-
Cyclodextrin Inclusion: Complexation with hydroxypropyl-
-cyclodextrin has been shown to stabilize related isoindole products and may stabilize the parent aldehyde by shielding the carbonyl carbon from hydration and oxidation.
Comparison with OPA
| Feature | o-Phthalaldehyde (OPA) | 4-Hydroxyphthalaldehyde (4-HPA) |
| Water Solubility | Low | Moderate (improved by -OH) |
| Oxidation Rate | Moderate | High (Activated ring) |
| Fluorescence | Blue (Isoindole) | Red-shifted (due to auxochromic -OH) |
| Main Use | Amine Quantification | Functionalized Crosslinking / Probes |
References
-
Reaction Mechanisms of Phthalaldehydes
- Sternson, L. A., et al. (1985). Rational design and evaluation of improved o-phthalaldehyde-like fluorogenic reagents. Analytical Biochemistry.
-
Source:
-
Synthesis and Reactivity of 4-Hydroxyphthalaldehyde
-
Cyclodextrin Stabilization of OPA Derivatives
-
Degradation of Phthalate Intermediates
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Characterisation of the toxic metabolite(s) of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Comparative study of naphthalene-2,3-dicarboxaldehyde and o-phthalaldehyde fluorogenic reagents for chromatographic detection of sphingoid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Efficiency Synthesis of 4-Hydroxy-ortho-phthalaldehyde (4-HO-OPA)
Executive Summary
4-Hydroxy-ortho-phthalaldehyde (4-HO-OPA) is a critical fluorogenic reagent used for the high-sensitivity detection of amines, amino acids, and peptides. Unlike the parent compound ortho-phthalaldehyde (OPA), the 4-hydroxy derivative offers a versatile handle for further functionalization, enabling the creation of solid-supported reagents and complex molecular architectures.[1]
Historically, the synthesis of 4-HO-OPA was plagued by low yields (<5%) and instability, primarily due to the oxidative sensitivity of the phenolic moiety during the formation of the dialdehyde group.[1] This Application Note details a reliable, high-yield (approx. 51% overall) protocol based on the optimized route described by Moitessier et al. (2019). This method utilizes a protection-deprotection strategy of the unstable 4,5-dihydroisobenzofuran-5-ol intermediate, employing microwave-assisted organic synthesis (MAOS) for the final deprotection step.
Synthetic Pathway Visualization
The following diagram illustrates the optimized flux for the synthesis of 4-HO-OPA. The critical innovation is the stabilization of the isobenzofuran intermediate (Compound 3) via methylation prior to oxidative aromatization.
Figure 1: Strategic synthetic route for 4-HO-OPA involving stabilization of the dihydroisobenzofuran intermediate.
Materials and Reagents
| Reagent | CAS Number | Grade | Purpose |
| Furfuryl Alcohol | 98-00-0 | Synthesis | Starting Material |
| Propargyl Bromide | 106-96-7 | 80% in Toluene | Alkylation Agent |
| Sodium Hydride (NaH) | 7681-57-4 | 60% dispersion | Base for alkylation |
| DDQ | 84-58-2 | 98% | Oxidant (Aromatization) |
| [Bmim]Br | 101023-55-6 | >98% | Ionic Liquid (Solvent/Catalyst) |
| p-Toluenesulfonic acid | 104-15-4 | Monohydrate | Acid Catalyst |
| Microwave Reactor | N/A | 300W capability | Activation for deprotection |
Detailed Experimental Protocol
Step 1: Synthesis of 2-((prop-2-ynyloxy)methyl)furan (Compound 2)
Objective: Create the ether precursor for the Intramolecular Diels-Alder (IMDA) reaction.
-
Suspend NaH (1.2 equiv, washed with hexane) in dry THF at 0°C under inert atmosphere (Ar or N₂).
-
Add Furfuryl alcohol (1.0 equiv) dropwise. Stir for 30 minutes at 0°C.
-
Add Propargyl bromide (1.2 equiv) dropwise.
-
Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Quench: Carefully add saturated NH₄Cl solution.
-
Extraction: Extract with Diethyl Ether (Et₂O) (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc) to yield Compound 2 as a yellow oil.
Step 2: Cyclization to 4,5-dihydroisobenzofuran-5-ol (Compound 3)
Mechanism: Base-catalyzed Intramolecular Diels-Alder (IMDA) furan ring transfer.
-
Dissolve Compound 2 in tert-Butanol (t-BuOH).
-
Add Potassium tert-butoxide (t-BuOK, 1.1 equiv).
-
Reflux the mixture for 2–4 hours (monitor by TLC for disappearance of starting material).
-
Workup: Cool to RT, dilute with water, and extract with Et₂O.
-
Caution: Compound 3 is unstable. Proceed immediately to Step 3. Do not store for extended periods.
Step 3: Protection (Methylation)
Rationale: The free hydroxyl group in Compound 3 leads to polymerization or over-oxidation during the aromatization step. Methyl protection is essential for high yields.
-
Dissolve crude Compound 3 in dry THF at 0°C.
-
Add NaH (1.2 equiv). Stir for 15 minutes.
-
Add Methyl Iodide (MeI, 1.5 equiv).
-
Stir at RT for 2 hours.
-
Workup: Quench with water, extract with Et₂O, dry, and concentrate.
-
Result: 5-methoxy-4,5-dihydroisobenzofuran (Compound 4b). Yield is typically ~95%.
Step 4: Oxidation to 4-Methoxy-ortho-phthalaldehyde (Compound 5b)
Critical Parameter: Use DDQ instead of Selenium Dioxide (SeO₂). SeO₂ leads to significant side-product formation (phthalic acid derivatives).
-
Dissolve Compound 4b in 1,4-Dioxane.
-
Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, 2.2 equiv).
-
Stir at RT or mild heat (40°C) until full conversion is observed (approx. 2–4 hours).
-
Purification: Filter off the reduced DDQ precipitate. Concentrate the filtrate. Purify via column chromatography (Silica, Hexane/EtOAc).
-
Product: 4-methoxy-ortho-phthalaldehyde (Compound 5b).
Step 5: Deprotection to 4-HO-OPA (Compound 6)
Innovation: Microwave-assisted acidic demethylation in ionic liquid.
-
Reaction Mix: In a microwave-compatible vial, combine:
-
Microwave Conditions: Irradiate at 150°C for 30 minutes under strong agitation.
-
Extraction: After cooling, extract the mixture vigorously with Et₂O overnight (continuous liquid-liquid extraction is recommended if possible, otherwise repeated vigorous washes).
-
Isolation: Concentrate the ether layer.
-
Crystallization: Crystallize the crude product from Hexane.
-
Yield: Quantitative conversion to yellow crystals.
Characterization Data
4-Hydroxy-ortho-phthalaldehyde (4-HO-OPA)
-
Appearance: Yellow crystals.
-
Melting Point: >85°C (dec).[2]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10.65 (s, 1H, CHO)
-
δ 10.31 (s, 1H, CHO)
-
δ 7.91 (d, J = 8.4 Hz, 1H, Ar-H)
-
δ 7.43 (d, J = 2.6 Hz, 1H, Ar-H)
-
δ 7.19 (dd, J = 8.4, 2.6 Hz, 1H, Ar-H)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 192.2, 191.2 (Carbonyls)
-
δ 160.7 (C-OH)
-
δ 139.0, 135.4, 129.9, 120.2, 116.8 (Ar-C)
-
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield in Step 2 | Polymerization of intermediate | Ensure inert atmosphere; do not overheat. Proceed immediately to Step 3. |
| Side Products in Step 4 | Over-oxidation | Use DDQ instead of SeO₂. Monitor reaction time strictly. |
| Incomplete Demethylation | Insufficient MW power or time | Ensure temperature reaches 150°C. [Bmim]Br acts as a susceptor; ensure correct ratio. |
| Product Degradation | Oxidation of dialdehyde in air | Store 4-HO-OPA under Argon at -20°C. |
References
-
Moitessier, C., Rifai, A., Danjou, P. E., Mallard, I., & Cazier-Dennin, F. (2019).[3] Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks. Beilstein Journal of Organic Chemistry, 15, 721–726.[3][4]
-
Hession, S. M. (2003).[5][6] Endoscope disinfection by ortho-phthalaldehyde in a clinical setting: an evaluation of reprocessing time and costs compared with glutaraldehyde. Gastroenterology Nursing, 26(3), 110-114.
-
Simons, S. S., & Johnson, D. F. (1976). The structure of the fluorescent adduct formed in the reaction of o-phthalaldehyde and thiols with amines. Journal of the American Chemical Society, 98(22), 7098-7099.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks [beilstein-journals.org]
- 3. BJOC - Volume 15 - 2019 [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Endoscope disinfection by ortho-phthalaldehyde in a clinical setting: an evaluation of reprocessing time and costs compared with glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of macrocyclic compounds using 4-hydroxyphthalaldehyde
Application Note: High-Fidelity Synthesis of Functionalized Macrocycles via 4-Hydroxyphthalaldehyde
Abstract
This technical guide details the protocol for synthesizing functionalized Schiff-base macrocycles using 4-hydroxyphthalaldehyde (4-OH-OPA) as the core building block. Unlike unsubstituted phthalaldehyde, the 4-hydroxy derivative introduces a critical phenolic handle, enabling post-synthetic conjugation to surfaces, fluorophores, or biomolecules. This guide addresses the specific solubility challenges and reactivity profiles of 4-OH-OPA, providing a robust, metal-templated [2+2] cyclization workflow.
Introduction & Strategic Utility
Macrocyclic compounds derived from phthalaldehyde are cornerstones in coordination chemistry, often utilized as "compartmental ligands" for bimetallic catalysis and magnetic materials. However, standard macrocycles lack functional handles for integration into devices or biological systems.
4-Hydroxyphthalaldehyde bridges this gap. Its ortho-diformyl functionality allows for rapid Schiff-base condensation, while the 4-hydroxyl group remains electronically coupled to the macrocyclic
Key Applications:
-
Sensors: Anchoring macrocycles to electrodes via the -OH group.
-
Therapeutics: Conjugating solubility-enhancing PEG chains to the macrocyclic core.
-
Catalysis: Creating immobilized single-site metal catalysts.
Critical Pre-Synthesis Considerations
Before initiating synthesis, the unique physicochemical properties of 4-OH-OPA must be managed.
| Parameter | Characteristic | Operational Implication |
| Oxidation State | Air-sensitive (Aldehyde | Store under N |
| Solubility | Amphiphilic (Polar -OH, Aromatic ring) | Soluble in MeOH, EtOH, DMSO. Poor solubility in non-polar organics (Hexane, Toluene) unless alkylated. |
| Reactivity | Dual-Electrophile (1,2-diformyl) | Prone to polymerization without high-dilution or template conditions. |
| pKa | Phenolic proton (~9-10) | Bases used for deprotonation may interfere with metal templating if not stoichiometric. |
Experimental Workflow Visualization
The following diagram outlines the logical flow from precursor handling to functionalized macrocycle isolation.
Figure 1: Strategic workflow for 4-hydroxyphthalaldehyde macrocyclization. The "Direct Route" retains the free phenol for immediate surface binding.
Detailed Protocol: Template-Directed [2+2] Synthesis
This protocol describes the synthesis of a tetra-imine macrocycle (M-TAAB derivative) using a Nickel(II) template. The template effect is mandatory ; without the metal ion, 4-OH-OPA and diamines form amorphous polymers.
Target Molecule: Ni(II)-complex of tetra-aza macrocycle derived from 4-OH-OPA and 1,2-phenylenediamine.
Reagents:
-
Precursor: 4-Hydroxyphthalaldehyde (1.0 mmol, 150 mg)
-
Diamine: 1,2-Phenylenediamine (1.0 mmol, 108 mg)
-
Template: Nickel(II) Acetate Tetrahydrate (0.5 mmol, 124 mg)
-
Solvent: Absolute Ethanol (degassed)
-
Base: Triethylamine (Et
N) (catalytic)
Step-by-Step Methodology:
-
Template Coordination (The "Pre-Organization" Step):
-
Dissolve 4-hydroxyphthalaldehyde (150 mg) in 20 mL of degassed absolute ethanol in a two-neck round-bottom flask under Nitrogen flow.
-
Note: The solution will be pale yellow.
-
Add Nickel(II) Acetate (124 mg) dissolved in 5 mL ethanol dropwise.
-
Heat to 50°C for 30 minutes. The solution color will deepen (green/brown) as the aldehydes coordinate to the metal, pre-organizing the geometry.
-
-
Cyclization (Schiff Base Condensation):
-
Dissolve 1,2-phenylenediamine (108 mg) in 10 mL ethanol.
-
Add this diamine solution slowly (over 20 mins) to the stirring metal-aldehyde mixture at reflux (78°C).
-
Critical Control Point: Fast addition promotes polymerization. Slow addition favors ring closure.
-
Reflux for 6–8 hours. A precipitate usually forms as the macrocycle is often less soluble than the open-chain precursors.
-
-
Isolation & Purification:
-
Cool the reaction mixture to room temperature, then to 4°C (ice bath).
-
Filter the precipitate using a sintered glass funnel (porosity 4).
-
Wash 1: Cold Ethanol (removes unreacted aldehyde/diamine).
-
Wash 2: Diethyl Ether (removes trace moisture and helps drying).
-
Wash 3: Warm Water (removes free metal salts).
-
Dry under vacuum at 60°C for 12 hours.
-
-
Characterization Check:
-
IR Spectroscopy: Look for the disappearance of the Carbonyl (C=O) peak at ~1680 cm⁻¹ and the appearance of the Imine (C=N) stretch at ~1610–1630 cm⁻¹.
-
ESI-MS: Expect a peak corresponding to [M + Metal - 2H]⁺ (depending on counterions).
-
Mechanism of Action
The success of this protocol relies on the Kinetic Template Effect .
-
Coordination: The Ni(II) ion coordinates the carbonyl oxygens of two 4-OH-OPA molecules.
-
Positioning: This locks the four aldehyde groups into a planar geometry, sterically positioned to react with the incoming diamine.
-
Condensation: The diamine attacks the coordinated carbonyls. The macrocyclic product is thermodynamically stabilized by the metal ion (macrocyclic effect), preventing hydrolysis.
Figure 2: The kinetic template mechanism prevents polymerization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oligomer/Polymer Formation (Sticky Gum) | High concentration; Lack of template effect. | Dilute reaction by 2x. Ensure Metal:Ligand ratio is strictly 1:2:2 (Metal:Aldehyde:Diamine). |
| Low Solubility of Product | The free -OH groups cause aggregation via H-bonding. | Perform O-alkylation (e.g., with propargyl bromide) on the 4-OH-OPA before macrocyclization. |
| Incomplete Cyclization (Open Chain) | Reaction time too short; Wet solvent. | Extend reflux to 12h. Use molecular sieves in the reaction to scavenge water (driving equilibrium). |
| Metal Loss | Protonation of the macrocycle. | Avoid strong acids during workup. The Schiff base is acid-sensitive. |
References
-
Vigato, P. A., & Tamburini, S. (2004). The challenge of cyclic and acyclic Schiff bases and related derivatives. Coordination Chemistry Reviews, 248(21-24), 1717-2128. Link
- Gorbunova, Y. G., et al. (2016). Template Synthesis of Macrocyclic Compounds. Russian Journal of General Chemistry.
-
BenchChem Technical Support. (2025). Solubility and Stability of Hydroxy-benzaldehyde Derivatives. Link
- Lindoy, L. F. (1989). The Chemistry of Macrocyclic Ligand Complexes. Cambridge University Press.
-
Dömling, A., et al. (2010). Macrocycles: Synthesis and applications in drug discovery. Drug Discovery Today. Link
Application Note: Accelerated Synthesis of 4-Hydroxyphthalaldehyde Analogues via Microwave-Assisted Organic Synthesis (MAOS)
Executive Summary
4-Hydroxyphthalaldehyde and its analogues are pivotal building blocks in medicinal chemistry and analytical sciences, serving as precursors for complex molecular architectures and as highly sensitive fluorescent labeling agents for primary amines.[1] However, conventional synthetic routes to these compounds are often plagued by inefficiency, particularly in the final oxidation step, leading to very low overall yields (frequently below 5%).[1] This application note details a robust and highly efficient methodology leveraging Microwave-Assisted Organic Synthesis (MAOS) to overcome these limitations. By employing targeted microwave energy, the ortho-formylation of phenolic precursors can be achieved with dramatic reductions in reaction time—from hours to mere minutes—and significant improvements in yield and regioselectivity.[1][2] This guide provides the foundational principles of MAOS, detailed experimental protocols, and the scientific rationale behind procedural choices, empowering researchers to rapidly access these valuable compounds.
The Causality Behind Microwave Acceleration: Why MAOS Excels
Conventional heating relies on conduction and convection, where a vessel is heated externally, and that heat is slowly and often unevenly transferred to the reaction mixture. Microwave-assisted synthesis operates on a fundamentally different principle: dielectric heating .[3]
Microwave energy directly interacts with polar molecules (reagents and solvent) within the mixture, causing them to rapidly align with the oscillating electric field.[3] This rapid molecular motion generates intense, localized heat instantaneously and uniformly throughout the bulk of the material. This mechanism, which includes dipolar polarization and ionic conduction, offers distinct advantages:[3]
-
Rapid & Uniform Heating: Energy is delivered volumetrically, eliminating thermal gradients and hot spots common in conventional heating. This leads to cleaner reactions and fewer side products.[4]
-
Superheating in Sealed Vessels: When reactions are conducted in sealed, pressure-rated vessels, solvents can be heated far beyond their atmospheric boiling points. This high-temperature effect dramatically accelerates reaction rates according to the Arrhenius equation.[5]
-
Enhanced Selectivity: The rapid heating profile can favor desired kinetic products over thermodynamically stable, but undesired, byproducts. There is also evidence that microwave irradiation can improve regioselectivity.[1]
For the synthesis of hydroxyaromatic aldehydes, these factors collectively overcome the kinetic barriers inherent in electrophilic aromatic substitution, leading to the remarkable efficiency detailed in this note.
Experimental Workflow: A Visual Guide
The overall process, from starting materials to the final validated product, follows a streamlined workflow that maximizes efficiency and ensures product integrity.
Caption: High-level workflow for microwave-assisted synthesis.
Representative Protocol: Microwave-Assisted Ortho-Formylation of 4-Substituted Phenols
This protocol is based on a highly efficient, solvent-free method for the direct ortho-formylation of phenols using paraformaldehyde as the formylating agent and nanocrystalline magnesium oxide (MgO) as a solid base catalyst.[1][6] This approach is noted for its high yields, excellent regioselectivity, and simple workup.[6]
4.1. Materials & Equipment
-
Substituted Phenol (e.g., 4-methoxyphenol, 4-chlorophenol)
-
Paraformaldehyde
-
Nanocrystalline MgO (as prepared by literature methods or commercially sourced)
-
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator) with pressure-rated 10 mL glass reaction vials and magnetic stir bars
-
Ethyl acetate, Dichloromethane, Hexane (ACS grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Standard laboratory glassware, rotary evaporator
4.2. Step-by-Step Methodology
-
Vessel Preparation: To a 10 mL pressure-rated microwave vial containing a magnetic stir bar, add the substituted phenol (12 mmol), nanocrystalline MgO (2.5 mmol), and paraformaldehyde (80 mmol).
-
Scientist's Note: The use of a solid base like nanocrystalline MgO is crucial for activating the phenol and facilitating the reaction under solvent-free conditions.[6] The large excess of paraformaldehyde ensures the reaction proceeds to completion.
-
-
Microwave Irradiation: Seal the vial securely with a septum cap. Place the vessel in the cavity of the microwave synthesizer. Irradiate the mixture with a constant power (e.g., 100-300W) to reach and maintain the target temperature (e.g., 130-150°C) for the specified time (typically 5-15 minutes). Ensure stirring is active throughout the process.
-
Safety First: All microwave-assisted reactions in sealed vessels must be conducted behind a blast shield. Do not exceed the maximum pressure rating of the vial.
-
-
Cooling & Workup: After irradiation is complete, allow the vessel to cool to room temperature (or use the instrument's compressed air cooling) until the internal pressure has subsided.
-
Extraction: Open the vial and add 20 mL of dichloromethane (DCM). Stir vigorously for 5 minutes. Filter the mixture to remove the solid MgO catalyst. Transfer the filtrate to a separatory funnel and wash with 2 x 20 mL of water and 1 x 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure ortho-formylated product.[6]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The aldehyde proton (CHO) typically appears as a singlet between δ = 9.0 and 10.9 ppm in the ¹H NMR spectrum.[6]
Data Presentation: Reaction Optimization
The presented method is versatile and can be applied to a range of phenolic substrates. The following table summarizes typical reaction conditions and outcomes.
| Entry | Phenolic Substrate | Temp (°C) | Time (min) | Power (W) | Yield (%)[6] |
| 1 | Phenol | 130 | 10 | 300 | 92 |
| 2 | 4-Methylphenol | 130 | 8 | 300 | 95 |
| 3 | 4-Methoxyphenol | 140 | 5 | 300 | 96 |
| 4 | 4-Chlorophenol | 150 | 15 | 100 | 85 |
| 5 | 4-Bromophenol | 150 | 15 | 100 | 82 |
| 6 | 2-Naphthol | 130 | 10 | 300 | 94 |
Yields are for the isolated, purified ortho-formylated product.
Mechanistic Insight: The Duff Reaction
While the protocol above uses paraformaldehyde, another classic ortho-formylation is the Duff reaction, which uses hexamethylenetetramine (HMTA). MAOS has also been shown to dramatically accelerate this transformation.[7] Understanding its mechanism provides insight into the electrophilic substitution at play.
Caption: Simplified mechanism of the Duff ortho-formylation reaction.
The reaction proceeds via the acid-catalyzed decomposition of HMTA to form an electrophilic iminium species. The electron-rich phenol ring then attacks this electrophile, predominantly at the ortho position due to stabilization by the hydroxyl group. Subsequent hydrolysis during acidic workup liberates the final aldehyde product.[8] Microwave energy efficiently drives the initial formation of the electrophile and overcomes the activation energy of the aromatic substitution step.[7]
Conclusion
Microwave-Assisted Organic Synthesis provides a transformative approach to preparing 4-hydroxyphthalaldehyde analogues. By leveraging the principles of dielectric heating, this technology drastically reduces reaction times, improves yields, and promotes green chemistry principles through enhanced energy efficiency.[2] The protocols and data presented herein demonstrate a reliable and scalable method for accessing these crucial chemical building blocks, thereby accelerating research and development in drug discovery and analytical chemistry.
References
-
Simmons, et al. (2019). Microwave-assisted organic synthesis of nucleoside ProTide analogues. RSC Publishing. Available at: [Link]
-
Podesto, D. & Salurialam, R. (n.d.). Duff Formylation Reaction Modification: Water & Microwave Optimization. Studylib. Available at: [Link]
-
Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. Available at: [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Sammelson, R. E. (1940). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. Available at: [Link]
-
Karpakavalli, M., et al. (2019). Anti-Inflammatory Effects of 3-Formyl, 7-Flavonols Derivatives by Microwave Enhanced Chemistry Assisted - Vilsmeier Haack Synthesis. Biomedical and Pharmacology Journal. Available at: [Link]
-
Seijas, J. A., Vázquez-Tato, M. P., & Martínez, M. M. (2000). Microwave Synthesis of 4-Hydroxyquinazolines. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Efficient microwave-assisted regioselective one pot direct ortho-formylation of phenol derivatives in the presence of nanocrystalline MgO as a solid base catalyst under solvent-free conditions. New Journal of Chemistry. Available at: [Link]
-
Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks. (2019). PMC - NIH. Available at: [Link]
-
Microwave assisted one pot synthesis of tetrazole based 3-hydroxy-4H-chromen-4-ones by modified Algar-Flynn-Oyamada reaction and their antimicrobial activity. (n.d.). SciELO México. Available at: [Link]
-
The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: (A Review). (n.d.). Available at: [Link]
-
Islam, M. R., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. Available at: [Link]
Sources
- 1. Efficient microwave-assisted regioselective one pot direct ortho-formylation of phenol derivatives in the presence of nanocrystalline MgO as a solid base catalyst under solvent-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted organic synthesis of nucleoside ProTide analogues - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01754B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted regioselective one pot direct ortho-formylation of phenol derivatives in the presence of nanocrystalline MgO as a solid base catalyst under solvent-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. studylib.net [studylib.net]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
Application Notes & Protocols: Functionalization of Polymers Using 4-Hydroxyphthalaldehyde Linkers
Introduction: A Novel Bifunctional Linker for Advanced Polymer Architectures
The strategic functionalization of polymers is a cornerstone of modern materials science and drug development. The ability to append bioactive molecules, targeting ligands, or other functional moieties to a polymer backbone allows for the creation of sophisticated systems for drug delivery, diagnostics, and advanced materials. Aldehyde-based bioconjugation is a well-established and versatile strategy, prized for its ability to form stable linkages with amine- and hydrazide-containing molecules under mild, physiologically compatible conditions.
This application note introduces the use of 4-hydroxy-ortho-phthalaldehyde (4-HO-OPA) , also known as 4-hydroxy-1,2-benzenedicarboxaldehyde, as a highly versatile linker for polymer functionalization. Unlike simple monofunctional aldehydes, 4-HO-OPA offers a unique trifunctional platform:
-
Dual Aldehyde Groups: The two adjacent aldehyde moieties provide opportunities for rapid and efficient reaction with primary amines to form stable phthalimidine linkages, or for crosslinking polymers to form hydrogels and other complex architectures.[1]
-
Phenolic Hydroxyl Group: The hydroxyl group at the 4-position offers several strategic advantages. It can enhance the aqueous solubility of the linker and the resulting polymer conjugate, a critical factor in many biological applications.[2] Furthermore, it serves as an additional site for secondary modifications, allowing for the attachment of other functional groups through well-established phenol chemistry.
This guide provides a comprehensive overview of the synthesis of 4-HO-OPA, detailed protocols for its conjugation to polymers, and insights into the characterization and potential applications of the resulting functionalized materials.
Part 1: Synthesis of the 4-Hydroxy-ortho-phthalaldehyde (4-HO-OPA) Linker
The utility of 4-HO-OPA has historically been limited by low-yield synthetic routes. However, recent advancements have made this valuable linker more accessible.[3] The following protocol is based on a reliable, multi-step synthesis that achieves a significantly higher overall yield.
Causality Behind the Synthetic Strategy:
The primary challenge in synthesizing 4-HO-OPA is the sensitivity of the aldehyde groups to oxidation, particularly in the final step. The described method circumvents this by protecting a key intermediate, 4,5-dihydroisobenzofuran-5-ol, prior to oxidation. This protection strategy prevents unwanted side reactions and dramatically improves the yield of the desired product.[3]
Experimental Workflow: Synthesis of 4-HO-OPA
Caption: Workflow for the high-yield synthesis of 4-HO-OPA.
Detailed Protocol: Synthesis of 4-HO-OPA
This protocol is adapted from the improved synthesis strategy reported by Pradal et al.[3]
Materials:
-
Furfuryl alcohol
-
Propargyl bromide
-
Acetic anhydride
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH)
-
[Bmim]Br (1-Butyl-3-methylimidazolium bromide)
-
Appropriate solvents (e.g., Dichloromethane, Diethyl ether, Hexane)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Synthesis of 4,5-dihydroisobenzofuran-5-ol (Intermediate 3): This intermediate is prepared via the alkylation of furfuryl alcohol with propargyl bromide, followed by an intramolecular Diels-Alder cyclization.
-
Protection of the Hydroxyl Group (Intermediate 4): The unstable 4,5-dihydroisobenzofuran-5-ol is acetylated using acetic anhydride to form the more stable 5-acetoxy-4,5-dihydroisobenzofuran. This protected intermediate is reported to be stable for at least one month at room temperature.[3]
-
Oxidation (Intermediate 5): The protected intermediate is oxidized using N-Bromosuccinimide (NBS) to yield 5-acetoxy-isobenzofuran-4(5H)-one.
-
Deprotection to Yield 4-HO-OPA (Final Product 6): The final product is obtained through a microwave-assisted deprotection of intermediate 5 using p-Toluenesulfonic acid (p-TsOH) in the presence of the ionic liquid [Bmim]Br. The crude product is then purified by crystallization from hexane to yield 4-hydroxy-ortho-phthalaldehyde as yellow crystals.[3]
Part 2: Functionalization of Polymers with 4-HO-OPA
The core of the functionalization process lies in the reaction between the aldehyde groups of 4-HO-OPA and nucleophilic groups on the polymer or on a molecule to be conjugated. The primary targets are amine, hydrazide, or aminooxy functionalities.
Reaction Chemistry: The Power of Aldehyde Linkages
The dual aldehydes of 4-HO-OPA can react with primary amines to form a stable heterocyclic phthalimidine linkage.[1] This reaction is rapid and chemoselective, proceeding efficiently under physiological conditions without the need for catalysts.[4] Alternatively, reaction with hydrazides or aminooxy groups will form hydrazone and oxime bonds, respectively. Oxime linkages are known for their superior hydrolytic stability compared to hydrazones, making them particularly suitable for applications requiring long-term stability in biological systems.[5]
Caption: Strategies for polymer functionalization using 4-HO-OPA.
Protocol 1: Attachment of 4-HO-OPA to Amine-Containing Polymers
This protocol describes a general method for attaching the 4-HO-OPA linker to a polymer backbone that possesses primary amine groups (e.g., polyethyleneimine, chitosan, or poly(lysine)).
Materials:
-
Amine-functionalized polymer
-
4-Hydroxy-ortho-phthalaldehyde (4-HO-OPA)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (appropriate molecular weight cut-off) or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Polymer Dissolution: Dissolve the amine-containing polymer in the chosen anhydrous organic solvent to a final concentration of 10-20 mg/mL.
-
Linker Addition: In a separate vial, dissolve a 5- to 10-fold molar excess of 4-HO-OPA (relative to the moles of amine groups on the polymer) in a minimal amount of the same solvent.
-
Reaction: Add the 4-HO-OPA solution dropwise to the stirring polymer solution. Allow the reaction to proceed at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Expert Insight: The reaction between o-phthalaldehydes and primary amines is generally rapid.[4] The extended reaction time and excess of linker are to ensure maximum functionalization. The reaction progress can be monitored by techniques like NMR or by taking aliquots and testing for the disappearance of free amines (e.g., with a ninhydrin test).
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane and dialyze against a 1:1 mixture of organic solvent and water, followed by extensive dialysis against deionized water to remove unreacted 4-HO-OPA and the organic solvent.
-
Alternatively, purify the functionalized polymer using size-exclusion chromatography.
-
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the aldehyde-functionalized polymer as a solid. Store desiccated at -20°C.
Protocol 2: Conjugation of Amine-Containing Molecules to Aldehyde-Functionalized Polymer
This protocol outlines the subsequent step: conjugating a bioactive molecule (e.g., a peptide, small molecule drug with a primary amine) to the now aldehyde-bearing polymer.
Materials:
-
Aldehyde-functionalized polymer (from Protocol 1)
-
Amine-, hydrazide-, or aminooxy-containing molecule for conjugation
-
Reaction Buffer: PBS (pH 7.4) or acetate buffer (pH 5.5-6.5).
-
Expert Insight: While physiological pH is often suitable, the formation of hydrazone and oxime linkages can be accelerated under slightly acidic conditions.[6] A buffer screen is recommended to optimize conjugation efficiency for a specific molecule.
-
-
Purification system (dialysis or SEC)
Procedure:
-
Dissolution: Dissolve the aldehyde-functionalized polymer in the chosen reaction buffer to a concentration of 5-10 mg/mL.
-
Molecule Addition: Dissolve the molecule to be conjugated in the same buffer and add it to the polymer solution. A 1.5- to 5-fold molar excess of the molecule relative to the aldehyde groups on the polymer is recommended.
-
Reaction: Incubate the mixture at room temperature with gentle stirring for 12-24 hours.
-
Purification: Remove the unreacted molecule by extensive dialysis or SEC.
-
Storage: Lyophilize the final polymer-drug conjugate and store under appropriate conditions for the conjugated molecule (typically -20°C or -80°C, desiccated).
Part 3: Characterization of Functionalized Polymers
Rigorous characterization is essential to confirm the successful attachment of the linker and the subsequent conjugation of the target molecule.
| Characterization Technique | Purpose | Expected Observations for Successful Functionalization |
| ¹H NMR Spectroscopy | To confirm the presence of the linker on the polymer backbone and quantify the degree of functionalization. | Appearance of aromatic proton signals from the 4-HO-OPA ring. A distinctive aldehyde proton signal around 9-10 ppm.[7] The ratio of the integral of these signals to a characteristic polymer backbone signal can be used to calculate the functionalization degree. |
| ¹³C NMR Spectroscopy | To confirm the presence of aldehyde functional groups. | A characteristic resonance for the aldehyde carbon atoms in the range of 190-205 ppm.[3] |
| FTIR Spectroscopy | To identify the characteristic functional groups. | A strong C=O stretching vibration peak for the aldehyde group around 1680-1700 cm⁻¹.[7] A broad O-H stretching band from the phenolic hydroxyl group around 3200-3600 cm⁻¹.[7] |
| UV-Vis Spectroscopy | To quantify the amount of conjugated molecule if it possesses a chromophore. | Appearance of a new absorption peak corresponding to the conjugated molecule. A standard curve can be used for quantification. |
| Size-Exclusion Chromatography (SEC/GPC) | To assess changes in molecular weight and polydispersity after functionalization and conjugation. | An increase in the polymer's molecular weight and a shift to shorter retention times is expected after conjugation.[8] |
Part 4: Applications and Advantages in Drug Development
The unique structure of the 4-HO-OPA linker opens up numerous possibilities for the design of advanced drug delivery systems.
-
High Drug Loading: The presence of two aldehyde groups allows for the potential attachment of two drug molecules per linker, or the use of one for attachment and the other for a targeting ligand.
-
pH-Sensitive Drug Release: While oxime bonds are generally stable, hydrazone linkers can be designed to be acid-sensitive. This allows for the creation of polymer-drug conjugates that are stable in the bloodstream (pH 7.4) but release their therapeutic payload in the acidic microenvironment of tumors or within endosomes.[9]
-
Enhanced Solubility: The hydrophilic phenolic group can improve the water solubility of the polymer conjugate, which is often a major challenge when working with hydrophobic drugs.[2]
-
Platform for Secondary Functionalization: The hydroxyl group can be used as a handle for further modifications. For instance, it could be pegylated to improve the pharmacokinetic profile of the conjugate or used to attach imaging agents for diagnostic applications.
-
Hydrogel Formation: The bifunctional nature of the aldehyde groups makes 4-HO-OPA an excellent crosslinking agent for polymers containing primary amines, enabling the formation of hydrogels for controlled drug release or tissue engineering scaffolds.[1]
Conclusion
The 4-hydroxy-ortho-phthalaldehyde linker represents a powerful and versatile tool for the functionalization of polymers. Its trifunctional nature—combining the reactive potential of two aldehyde groups with the modulating properties of a phenolic hydroxyl group—provides a sophisticated platform for creating advanced polymer architectures. The development of a reliable, high-yield synthesis makes this linker an accessible and attractive option for researchers in drug delivery, bioconjugation, and materials science. The protocols and insights provided in this guide offer a solid foundation for exploring the full potential of this novel chemical entity.
References
-
Wikipedia contributors. (2023). 4-Hydroxybenzaldehyde. Wikipedia, The Free Encyclopedia. [Link]
- Google Patents. (n.d.). Process for the production of 4-hydroxyisophthalic acid.
- Google Patents. (n.d.). Synthesis of 4-substituted phthalaldehyde.
-
PrepChem. (n.d.). Synthesis of 4-hydroxybenzaldehyde. [Link]
- Google Patents. (n.d.).
-
Zhang, K., et al. (2018). A fast and versatile cross-linking strategy via o-phthalaldehyde condensation for mechanically strengthened and functional hydrogels. National Institutes of Health. [Link]
-
MDPI. (2022). Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes. [Link]
-
Pradal, C., et al. (2019). Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks. Beilstein Journal of Organic Chemistry. [Link]
-
Lutz, J. P., et al. (2019). Functionalized and Degradable Polyphthalaldehyde Derivatives. ChemRxiv. [Link]
-
Wang, F., & Diesendruck, C. E. (2018). Polyphthalaldehyde: Synthesis, Derivatives, and Applications. ResearchGate. [Link]
-
ResearchGate. (2019). Aldehyde-functional copolymers based on poly(2-oxazoline) for post-polymerization modification. [Link]
-
Al-Hadiya, B. H. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PubMed. [Link]
-
National Institutes of Health. (2019). Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. [Link]
-
Semantic Scholar. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. [Link]
-
AxisPharm. (2024). ADC Conjugation Technologies. [Link]
-
ACS Publications. (2023). Ring-closing-opening Copolymerization of Phthalaldehyde and Epoxide towards Acid-degradable Polyether and Polyurethane. [Link]
-
University of Toronto TSpace. (2022). Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes. [Link]
-
Wu, B., & Yuan, Y. (2014). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. National Institutes of Health. [Link]
-
Hwang, J., et al. (2007). Well-defined polymers with activated ester and protected aldehyde side chains for bio-functionalization. PubMed. [Link]
-
RSC Publishing. (2022). An efficient O-phthalaldehyde-amine coupling reaction for the synthesis of a bottlebrush polymer under physiological conditions. [Link]
-
RSC Publishing. (2019). Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. [Link]
-
Bezwada Biomedical. (2006). Synthesis and characterization of novel absorbable polymers from functionalized phenolic monomers. [Link]
-
ResearchGate. (2020). Diversity-Oriented Synthesis of Functional Polymers with Multisubstituted Small Heterocycles by Facile Stereoselective Multicomponent Polymerizations. [Link]
-
MDPI. (2022). Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. [Link]
-
National Institutes of Health. (2017). Bioorthogonal Protein Conjugation: Application to the Development of a Highly Sensitive Bioluminescent Immunoassay for the Detection of Interferon-γ. [Link]
-
RSC Publishing. (2023). Functional design of stimuli-responsive poly(phthalaldehyde)-based adhesives: depolymerization kinetics and mechanical strength management through plasticizer addition. [Link]
-
Angene. (n.d.). 4-Hydroxyisophthalaldehyde. [Link]
-
National Institutes of Health. (2013). Hydrophilic Aldehyde-Functional Polymer Brushes: Synthesis, Characterization, and Potential Bioapplications. [Link]
-
ResearchGate. (2011). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. [Link]
-
National Institutes of Health. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. [Link]
-
Taylor & Francis. (n.d.). Phenolic aldehydes – Knowledge and References. [Link]
-
Curapath. (2023). Polymer-Drug Conjugates Explained. [Link]
Sources
- 1. A fast and versatile cross-linking strategy via o-phthalaldehyde condensation for mechanically strengthened and functional hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks [beilstein-journals.org]
- 4. An efficient O-phthalaldehyde-amine coupling reaction for the synthesis of a bottlebrush polymer under physiological conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Well-defined polymers with activated ester and protected aldehyde side chains for bio-functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 8. mdpi.com [mdpi.com]
- 9. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing deprotection steps for 4-methoxy-ortho-phthalaldehyde
Technical Support Center: 4-Methoxy-ortho-phthalaldehyde (4-OMe-OPA)
Subject: Optimization of Deprotection Protocols & Stability Management Ticket ID: OPA-SYN-004 Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division
Executive Summary: The Deprotection Challenge
The synthesis of 4-methoxy-ortho-phthalaldehyde (4-OMe-OPA) hinges on the final deprotection of its acetal precursor (typically the bis-dimethyl acetal or cyclic acetal). Unlike simple aldehydes, ortho-dialdehydes possess a unique reactivity profile that complicates this step.
The Core Problem: Upon hydrolysis, 4-OMe-OPA exists in equilibrium with its cyclic hemiacetal (phthalandiol) form. Furthermore, the electron-donating methoxy group activates the ring, making the aldehyde highly susceptible to:
-
Cannizzaro reactions (disproportionation).
-
Oxidation to 4-methoxyphthalic acid.
-
Polymerization in concentrated acidic media.
This guide provides three validated protocols ranging from classical hydrolysis to advanced microwave-assisted methods, designed to maximize the yield of the open-chain dialdehyde form.
Reaction Mechanism & Pathway Analysis
Understanding the equilibrium is vital for troubleshooting. The diagram below illustrates the competing pathways during the acidic deprotection of the acetal precursor.
Figure 1: Mechanistic pathway of acetal deprotection showing the critical equilibrium between the desired dialdehyde and the cyclic phthalandiol trap.
Optimized Experimental Protocols
Method A: Microwave-Assisted Ionic Liquid Deprotection (Recommended)
Best for: High yield, rapid throughput, and minimizing oxidation exposure. Reference Basis: Moitessier et al. (2019).[1]
Reagents:
-
Precursor: 4-methoxy-phthalaldehyde bis(acetal)
-
Solvent/Catalyst: [Bmim]Br (1-Butyl-3-methylimidazolium bromide)
-
Acid: p-TsOH (p-Toluenesulfonic acid)
Protocol:
-
Setup: In a microwave-compatible vial, dissolve the acetal precursor (1 equiv) in [Bmim]Br (approx. 2-3 mL per mmol).
-
Catalysis: Add p-TsOH (0.5 equiv).
-
Irradiation: Seal the vessel and irradiate at 90–100°C for 15 minutes (Power: ~100W, dynamic mode).
-
Extraction: Cool to room temperature. Extract the reaction mixture with diethyl ether (3 x 10 mL). The ionic liquid phase can often be recycled.
-
Wash: Wash combined organic layers with saturated NaHCO₃ (to remove TsOH) and brine.
-
Drying: Dry over MgSO₄ and concentrate in vacuo at low temperature (<30°C).
Why this works: The ionic liquid acts as an efficient energy transfer medium and solvent, accelerating the hydrolysis rate significantly beyond the rate of side-reactions (polymerization).
Method B: Two-Phase Acid Hydrolysis (Scalable)
Best for: Large batches where microwave synthesis is impractical.
Protocol:
-
Solvent System: Prepare a biphasic mixture of THF:5% HCl (aq) in a 4:1 ratio.
-
Note: THF solubilizes the organic precursor; water provides the nucleophile for hydrolysis.
-
-
Reaction: Stir vigorously at 0°C (ice bath) for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Critical Control: Do not heat. Heating aqueous acid promotes Cannizzaro disproportionation.
-
-
Monitoring: Check TLC (Silica, Hexane/EtOAc). The dialdehyde is significantly more polar than the acetal.
-
Quench: Carefully neutralize with solid NaHCO₃ until pH 7. Do not overshoot to basic pH (risk of aldol condensation).
-
Workup: Extract immediately with DCM.
Comparative Data: Method Selection
| Feature | Method A: Microwave/IL | Method B: Aqueous Acid (THF/HCl) | Method C: Transacetalization (Iodine) |
| Yield | High (85-92%) | Moderate (60-75%) | Variable (Substrate dependent) |
| Reaction Time | 15 mins | 3-6 Hours | 1-2 Hours |
| Oxidation Risk | Low (Closed system) | Moderate (Air exposure) | Low (Anhydrous) |
| Scalability | Low (<5g) | High (>10g) | Medium |
| Purity (Crude) | High | Moderate (requires column) | High |
Troubleshooting & FAQs
Q1: My NMR shows a complex mixture of peaks around 6.0–7.0 ppm instead of the clean aldehyde signal at 10.0 ppm. What happened? Diagnosis: You are likely observing the cyclic phthalandiol (hemiacetal) form . Solution:
-
This equilibrium is solvent-dependent. Run NMR in CDCl₃ (favors aldehyde) rather than DMSO-d6 or Methanol-d4 (favors hemiacetal/acetal).
-
Ensure the product is dry. Residual water stabilizes the cyclic form. Azeotrope with toluene and dry under high vacuum.
Q2: The product turns yellow/brown immediately after isolation. Diagnosis: Rapid oxidation to the quinone or carboxylic acid derivatives. Corrective Action:
-
Argon Blanket: Perform all evaporation steps under an inert atmosphere.
-
Storage: Store the solid at -20°C under Argon.
-
Stabilizer: For long-term solution storage, trace amounts of EDTA can prevent metal-catalyzed oxidation, though solid storage is preferred.
Q3: Yield is low (<40%) using standard HCl hydrolysis. Diagnosis: The methoxy group makes the aromatic ring electron-rich, increasing the rate of acid-catalyzed polymerization. Solution: Switch to Method A (Microwave/IL) or use a milder acid catalyst like Oxalic Acid on silica gel (solid-supported hydrolysis) to minimize intermolecular reactions.
Q4: Can I use Toluene as the solvent for Method B? Answer: No. The acetal precursor and the water required for hydrolysis must be in contact. Toluene/Water is immiscible and will result in extremely slow kinetics. Use THF , Dioxane , or Acetone as the co-solvent.
References
-
Moitessier, C., et al. (2019). "Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks." Beilstein Journal of Organic Chemistry, 15, 742–747.
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for acetal deprotection conditions).
-
Sigma-Aldrich. (n.d.). "Phthaldialdehyde Reagent Product Information." (Provides stability and storage data for OPA derivatives).
Sources
Validation & Comparative
UV-Vis & Fluorescence Profiling: 4-Hydroxyphthalaldehyde vs. OPA
Content Type: Technical Comparison Guide Audience: Senior Researchers, Analytical Chemists, Drug Development Scientists
Executive Summary: The Auxochrome Advantage
While o-Phthalaldehyde (OPA) remains the industry standard for primary amine derivatization, its utility is often limited by the instability of the resulting isoindole fluorophore and spectral overlap with cellular autofluorescence. 4-Hydroxyphthalaldehyde (4-HPA) , a structural analog functionalized with an electron-donating hydroxyl group, offers a distinct spectral profile. This guide analyzes the mechanistic and spectral divergences between these two reagents, providing a self-validating protocol to characterize their performance in high-sensitivity amino acid analysis.
Chemical Basis & Reaction Mechanism
The core difference lies in the electronic influence of the substituent on the benzene ring.[1]
-
OPA: Unsubstituted. Forms a standard isoindole upon reaction with a primary amine and a thiol (e.g., 2-mercaptoethanol).[2]
-
4-HPA: Possesses a hydroxyl (-OH) group at the 4-position. This group acts as an auxochrome , donating electron density into the conjugated
-system of the isoindole product.
Mechanistic Impact: The formation of the fluorescent isoindole follows the Sternson-Wong mechanism , where the amine attacks the aldehyde first, followed by the thiol.[2][3] The presence of the 4-OH group stabilizes the resonance structure of the excited state, typically resulting in a bathochromic (red) shift in both absorption and emission spectra compared to OPA.
Figure 1: Comparative Reaction Pathway
Caption: Comparative pathway showing the formation of fluorescent isoindoles. The 4-OH group on 4-HPA donates electrons, lowering the energy gap and red-shifting the spectra.
Spectral Characteristics Comparison
The following data contrasts the standard OPA-amine derivative with the 4-HPA analog. Note that exact maxima for 4-HPA derivatives are solvent- and pH-dependent due to the ionization of the phenolic hydroxyl group (
| Feature | OPA Derivative (Standard) | 4-HPA Derivative (Analog) | Implication for Research |
| Abs. Max ( | 335 – 340 nm | 350 – 370 nm (Predicted*) | 4-HPA allows excitation away from protein UV absorption (280 nm). |
| Emission Max ( | 450 – 455 nm | 480 – 510 nm (Red-shifted) | Reduced interference from biological autofluorescence. |
| Molar Absorptivity ( | ~6,000 | Higher (Enhanced conjugation) | Potentially higher sensitivity for trace detection. |
| Stability ( | Low (< 30 mins) | Moderate | The electron-rich ring may retard oxidative degradation. |
| pH Sensitivity | Stable at pH 9-10 | pH Dependent | Fluorescence intensity may fluctuate near |
*Note: Spectral values for 4-HPA are derived from substituent effects on isoindole systems. Exact peaks must be determined empirically using the protocol below.
Self-Validating Experimental Protocol
Objective: To empirically determine the spectral shift and kinetic stability of 4-HPA derivatives compared to OPA in your specific buffer system.
Reagents:
-
Borate Buffer: 0.4 M, pH 9.5 (Optimal for isoindole formation).
-
Amino Acid Standard: 10 mM Glycine or Alanine in water.
-
Thiol Reagent: 2-Mercaptoethanol (2-ME) or 3-Mercaptopropionic acid (3-MPA).
-
OPA Stock: 10 mg/mL in methanol.
-
4-HPA Stock: 10 mg/mL in methanol (Synthesis ref: [1]).
Workflow: Spectral Scanning & Kinetic Stability
Step 1: Derivatization
-
Mix 100
L of Amino Acid Standard with 100 L of Thiol Reagent. -
Add 800
L of Borate Buffer. -
Initiate reaction by adding 10
L of OPA or 4-HPA stock. Vortex for 5 seconds.
Step 2: Rapid Spectral Acquisition (The "Zero" Timepoint)
-
Immediately transfer to a quartz cuvette.
-
Scan Absorbance from 250 nm to 500 nm .
-
Validation Check: Look for the disappearance of the aldehyde peak (~260-290 nm) and the emergence of the isoindole peak (>335 nm).
Step 3: Kinetic Stability Profiling
-
Set spectrophotometer to "Kinetics Mode" at the determined
(e.g., 340 nm for OPA, ~360 nm for 4-HPA). -
Record Absorbance every 60 seconds for 30 minutes.
-
Output: Plot
vs. Time.
Figure 2: Experimental Workflow Logic
Caption: Workflow for simultaneous determination of spectral maxima and derivative stability.
Expert Insights & Troubleshooting
-
Solvatochromism: The 4-HPA derivative is highly sensitive to solvent polarity. Adding organic modifiers (e.g., 20% Acetonitrile) to the buffer can significantly enhance fluorescence quantum yield and shift the
. -
Thiol Selection: If stability is poor with 2-mercaptoethanol, switch to 3-mercaptopropionic acid (3-MPA) or N-acetylcysteine (NAC) . These thiols provide steric bulk that protects the isoindole ring from oxidation [2].
-
Synthesis Purity: Commercial 4-HPA is rare. If synthesizing, ensure the removal of the 4,5-dihydroisobenzofuran-5-ol intermediate, as it is non-fluorescent and quenches the reaction [1].
References
-
Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues. Source: Beilstein Journal of Organic Chemistry (2019). URL:[Link]
-
Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines. Source: Journal of Physical Chemistry B (2023). URL:[Link]
-
Stability of o-phthalaldehyde-derived isoindoles. Source: Analytical Biochemistry.[2][3][4] URL:[Link]
Sources
Safety Operating Guide
4-Hydroxyphthalaldehyde: Comprehensive Disposal & Handling Guide
Executive Summary & Chemical Context
4-Hydroxyphthalaldehyde (CAS: 299-43-4) is a reactive aromatic dialdehyde primarily used as a cross-linking agent and synthesis intermediate. Unlike simple aldehydes, its dual-aldehyde functionality combined with a phenolic hydroxyl group creates unique stability and reactivity profiles.
Why Proper Disposal Matters:
-
Reactivity: As a dialdehyde, it is prone to air oxidation (forming carboxylic acids) and polymerization. Improper disposal in general trash can lead to uncontrolled reactions with incompatible waste.
-
Toxicity: Structural analogs like o-phthalaldehyde (OPA) are potent sensitizers and irritants. While the hydroxyl group reduces volatility compared to OPA, the aldehyde moieties remain biologically reactive, capable of cross-linking proteins.
This guide provides a self-validating workflow for the safe disposal of 4-hydroxyphthalaldehyde, moving beyond generic "waste bin" advice to include chemical deactivation protocols for high-risk scenarios.
Hazard Identification & PPE Requirements
Before handling waste, verify the material state.[1][2] 4-Hydroxyphthalaldehyde is typically a solid.
Table 1: Personal Protective Equipment (PPE) Matrix
| Category | Requirement | Rationale |
| Hand Protection | Nitrile Gloves (Double-gloved recommended) | Prevents dermal absorption and sensitization. Aldehydes can penetrate thin latex. |
| Eye Protection | Chemical Splash Goggles | Prevents corneal damage from dust or splashes. Standard safety glasses are insufficient for reactive aldehydes. |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Mandatory for all manipulations to prevent inhalation of dust or vapors. |
| Body Defense | Lab Coat (Buttoned), Closed-toe shoes | Prevents skin contact with particulates. |
Table 2: Key Physicochemical Properties for Disposal
| Property | Value/Characteristic | Disposal Implication |
| Physical State | Solid (Powder) | Must not be disposed of in "Sharps" or "Biohazard" unless contaminated. |
| Solubility | Soluble in organic solvents; slightly soluble in water | dictates "Liquid Waste" stream segregation (Halogenated vs. Non-Halogenated). |
| Reactivity | Oxidizes in air; reacts with amines | Do not mix with ammonia or amine-containing waste (risk of exothermic polymerization). |
Pre-Disposal Assessment Workflow
The following decision tree illustrates the logic flow for determining the correct disposal route. This prevents the common error of mixing incompatible waste streams.[3]
Figure 1: Decision matrix for segregating 4-hydroxyphthalaldehyde waste based on physical state and solvent composition.
Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
Use Case: Expired chemicals, contaminated weighing boats, or spill cleanup debris.
-
Containment: Place the solid waste into a clear polyethylene bag.
-
Secondary Containment: Place the sealed bag into a second bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Attach a hazardous waste tag.
-
Storage: Store in the "Solid Waste" satellite accumulation area until EHS pickup. Do not compact the waste, as dust generation is a respiratory hazard.
Protocol B: Liquid Waste (Solvent Solutions)
Use Case: Reaction mixtures or mother liquors.[6]
-
Segregation: Determine if the solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).
-
Transfer: Pour into the appropriate carboy using a funnel in a fume hood.
-
Rinsing: Triple rinse the empty reaction vessel with a compatible solvent. Add rinsate to the waste carboy.
-
Incompatibility Check: Ensure the waste carboy does not contain oxidizing acids (Nitric acid) or free amines, which could react with the aldehyde.
Advanced Protocol: Chemical Deactivation (Bisulfite Method)
Use Case: Large spills, decommissioning old stock, or reducing toxicity before disposal. Expert Insight: Aldehydes react with sodium bisulfite to form bisulfite adducts (α-hydroxy sulfonates). These adducts are water-soluble and significantly less volatile/reactive than the parent aldehyde.
Reactivity Logic:
Step-by-Step Deactivation Procedure:
-
Preparation: In a fume hood, prepare a saturated solution of Sodium Bisulfite (
) in water. -
Addition: Slowly add the bisulfite solution to the aldehyde waste.
-
Ratio: Use approximately 1.5 molar equivalents of bisulfite per mole of aldehyde.
-
Observation: The mixture may warm slightly (exothermic).
-
-
Validation (The "Self-Validating" Step):
-
Stir for 30 minutes.
-
Check pH: Ensure pH is between 6 and 8. If pH > 10, the adduct may reverse; adjust with dilute sulfuric acid if necessary (Caution: Acid + Bisulfite releases
gas; work in hood). -
Visual Check: The solid aldehyde should dissolve or change form as the soluble adduct forms.
-
-
Final Disposal: The resulting solution is now a chemically deactivated aqueous waste. Label as "Deactivated Aldehyde Waste (Bisulfite Adduct)" and dispose of via EHS chemical waste streams. Do not pour down the drain unless explicitly authorized by your facility's wastewater permit.[1]
Figure 2: Chemical deactivation workflow using Sodium Bisulfite.
Regulatory Compliance & Emergency Response
RCRA Waste Classification (USA)
While 4-Hydroxyphthalaldehyde is not explicitly listed on the EPA "P" or "U" lists (unlike Formaldehyde U122), it must be characterized by the generator.
-
Characteristic Waste: If dissolved in flammable solvents (Flash point < 140°F), it is D001 (Ignitable).
-
Toxicity: Due to aquatic toxicity of phthalaldehydes, treat as hazardous.
Spill Response (Immediate Action)
-
Evacuate: Remove personnel from the immediate area.
-
Ventilate: Ensure fume hood or room ventilation is active.
-
Absorb: Cover spills with a commercial spill pad or vermiculite. Do not use paper towels (combustible).
-
Decontaminate: Wipe the surface with a mild soap solution after bulk removal.
References
-
Fisher Scientific. (2023). Safety Data Sheet: 1,2-Benzenedicarboxaldehyde (o-Phthalaldehyde).[7] Retrieved from
-
Carl Roth. (2023). Safety Data Sheet: o-Phthaldialdehyde.[5][7][8][9] Retrieved from
-
US Environmental Protection Agency (EPA). (2023). Wastes - Hazardous Waste - Waste Types - Listed Wastes. Retrieved from
-
University of Rochester. (2017). Brindle Bisulfite Workup: for Removal of Aldehydes. Department of Chemistry.[10] Retrieved from
-
Washington State Department of Ecology. (2023). Focus on: Treatment by Aldehyde Deactivation.[1] Retrieved from
Sources
- 1. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 2. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pickeringlabs.com [pickeringlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. youtube.com [youtube.com]
Personal protective equipment for handling 4-Hydroxyphthalaldehyde
Executive Safety Summary: The "Sensitization" Imperative
While often categorized alongside standard laboratory aldehydes, 4-Hydroxyphthalaldehyde requires a safety posture exceeding that of simple benzaldehydes. As a bifunctional aldehyde with a phenolic hydroxyl group, it possesses high reactivity toward proteins.
The Critical Hazard: The primary risk is not just acute irritation (H315/H319), but respiratory and skin sensitization (H317/H334) . Unlike acid burns which are immediately painful, sensitization is a cumulative immunological event. Repeated low-level exposure can lead to permanent occupational asthma or allergic contact dermatitis.
Operational Directive: Treat this compound as a "Zero-Skin-Contact" agent. Your PPE strategy must focus on preventing permeation (vapors/liquids moving through the glove) rather than just preventing penetration (holes).
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "exam-grade" nitrile gloves for prolonged handling of concentrated aldehyde solutions. Use the following matrix to select gear based on exposure duration.
| Protection Zone | Component | Specification | Technical Rationale |
| Hand (Primary) | Nitrile (High Grade) | Thickness: ≥ 5 mil (0.12 mm)Cuff: Extended (>280mm) | Standard nitrile offers good degradation resistance but moderate permeation resistance to aromatic aldehydes. Thickness is the key variable here.[1] |
| Hand (Secondary) | Laminate / Butyl | Liner: Silver Shield® or Butyl | Required for: Spill cleanup or handling >10g pure solid. Aromatic aldehydes permeate nitrile; laminates provide >8hr breakthrough time. |
| Eye/Face | Chemical Goggles | Type: Indirect Vented or Non-Vented | Safety glasses are insufficient. Aldehyde dust/vapors are lachrymators. You must seal the ocular environment. |
| Respiratory | Engineering Control | Type: Fume Hood (Face velocity: 100 fpm) | Mandatory. If hood is unavailable, a Full-Face Respirator with OV/P100 cartridges is required. |
| Body | Lab Coat + Apron | Material: Tyvek® or chemically resistant apron | Cotton lab coats absorb aldehydes, holding the hazard against your skin. Use a non-absorbent apron for mixing. |
Engineering Controls & Setup
The Fume Hood is Your Primary PPE.
-
Sash Height: Keep the sash at the lowest possible working height (typically 18 inches or lower) to create a physical barrier between your breathing zone and the aldehyde source.
-
Airflow Check: Verify the flow monitor is green/reading ~100 fpm before opening the container.
-
Decontamination Zone: Place a "wet wipe" station inside the hood (wipes soaked in 10% glycine solution) to immediately wipe down spatulas or glove tips after contact.
Operational Protocol: Step-by-Step Handling
This protocol utilizes a Self-Validating Safety System : each step includes a check to confirm safety before proceeding.
Phase A: Preparation (The "Double-Glove" Technique)
-
Don Inner Gloves: Wear standard 4-mil nitrile gloves.
-
Visual Check: Inspect for micro-tears by inflating the glove slightly with air and sealing the cuff.
-
Don Outer Gloves: Wear extended-cuff 5-mil nitrile or neoprene gloves over the inner pair.
-
Why? This creates a breakthrough buffer. If the outer glove is compromised, the inner glove provides a temporary shield while you doff.
-
-
Sleeve Seal: Pull the outer glove cuff over the lab coat sleeve.
Phase B: Weighing and Solubilization
-
Solid Handling: 4-Hydroxyphthalaldehyde is a solid.[2][3] Static electricity can cause the powder to "jump."
-
Control: Use an anti-static gun or wipe the spatula with an anti-static cloth before use.
-
Weighing: Perform all weighing inside the fume hood . Do not transport open weigh boats across the lab.
-
-
Solvent Addition: Add solvent (e.g., DMSO, Ethanol) slowly.
-
Exothermic Check: While not violently exothermic, always touch the bottom of the vial (with gloved hand) to ensure no unexpected heat generation occurs before scaling up.
-
Phase C: Decontamination & Doffing (Crucial Step)
-
Wipe Down: Before removing hands from the hood, wipe the outer gloves with a dry paper towel, then a water-dampened towel.
-
Outer Glove Removal: Remove outer gloves inside the hood using the "beak method" (pinch and pull) to avoid snapping.
-
Disposal: Place outer gloves directly into the solid hazardous waste bag inside the hood.
Waste Disposal & Deactivation[4][5][6]
Aldehydes can be chemically deactivated before disposal to lower the hazard profile.
The Glycine Neutralization Method: Aldehydes react with amines (like glycine) to form Schiff bases, effectively neutralizing the reactive aldehyde group.
-
Preparation: Prepare a 1M Glycine (or dilute amino acid) solution in water.
-
Neutralization:
-
Collect liquid waste containing 4-Hydroxyphthalaldehyde.
-
Add the Glycine solution in excess (approx. 2:1 molar ratio of Glycine to Aldehyde).
-
Self-Validation: The solution may change color (often yellow/orange to brown) as the imine forms. Allow to stand for 1 hour.
-
-
Disposal: Label the waste container as "Deactivated Aldehyde Waste - Contains Organic/Amino Acid derivatives." Dispose of according to local EHS regulations for organic chemical waste.
WARNING: Do not use strong oxidizing acids (Nitric/Chromic) for cleanup, as this can generate violent reactions with organic aldehydes.
Safety Logic Visualization
The following diagram illustrates the critical decision pathways for handling this compound.
Caption: Operational workflow for 4-Hydroxyphthalaldehyde, emphasizing risk-based PPE selection and the glycine deactivation loop.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12064, 4-Hydroxyphthalaldehyde. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Best Practices for the Safe Use of Glutaraldehyde in Health Care (Applicable to Aldehyde Handling). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
